Product packaging for 4,5-Dibromofuran-2-carbohydrazide(Cat. No.:)

4,5-Dibromofuran-2-carbohydrazide

Cat. No.: B11781842
M. Wt: 283.91 g/mol
InChI Key: MGSIAWRALKYCOG-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. slideshare.netstudysmarter.co.uk This structure imparts distinct chemical properties, making furan and its derivatives important in various chemical syntheses. studysmarter.co.ukuop.edu.pk Furan itself is a colorless, volatile liquid. slideshare.net The aromaticity of furan is a consequence of the delocalization of one of the lone pairs of electrons on the oxygen atom into the ring, which satisfies Hückel's rule for aromaticity (4n+2 π electrons). wikipedia.org However, its aromatic character is less pronounced than that of benzene, making it more reactive. wikipedia.org

Furan and its derivatives readily undergo electrophilic substitution reactions, typically at the C-2 position. uop.edu.pk The presence of bromine atoms at the 4 and 5 positions in 4,5-Dibromofuran-2-carbohydrazide significantly influences the reactivity of the furan ring, potentially directing further substitutions and participating in various coupling reactions. The electron-withdrawing nature of the bromine atoms can decrease the electron density of the furan ring, affecting its susceptibility to electrophilic attack.

Furan derivatives are integral to the synthesis of a wide array of more complex molecules and have been identified in natural products with interesting biological properties. slideshare.net The furan nucleus serves as a versatile scaffold for the construction of diverse chemical entities.

Significance of the Hydrazide Moiety in Organic Synthesis

The hydrazide functional group (–CONHNH2) is a cornerstone in organic synthesis, primarily due to its utility as a precursor for a vast range of heterocyclic compounds. mdpi.comtaylorandfrancis.com Hydrazides are derivatives of carboxylic acids and are typically synthesized by reacting esters with hydrazine (B178648). wikipedia.org They are generally nonbasic due to the inductive effect of the adjacent acyl group. wikipedia.org

The hydrazide group is a key building block for synthesizing various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. mdpi.com These reactions often involve the condensation of the hydrazide with various electrophiles. For instance, the reaction of a carbohydrazide (B1668358) with aldehydes can lead to the formation of hydrazones, which are themselves important intermediates in reactions like the Wolff-Kishner reduction. mdpi.comwikipedia.org

Furthermore, hydrazones derived from hydrazides can serve as versatile intermediates for the synthesis of other heterocyclic systems, including azetidin-2-ones, which are known to possess a range of biological activities. nih.gov The ability of the hydrazide moiety to participate in cyclization reactions makes it an invaluable tool for medicinal chemists and synthetic organic chemists. For example, the reaction of 5-bromofuran-2-carbohydrazide (B1267981) with isatin (B1672199) has been used to synthesize 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, a compound that has been investigated for its anti-inflammatory potential. researchgate.net

The presence of the hydrazide group in this compound, therefore, opens up a plethora of synthetic possibilities, allowing for the construction of novel, complex molecules with potentially interesting chemical and biological properties. The combination of the reactive furan ring and the versatile hydrazide functionality makes this compound a promising starting material for the development of new chemical entities.

Chemical Data

PropertyValue
Compound Name This compound
Synonym 4,5-Dibromo-furan-2-carboxylic acid hydrazide
CAS Number 162892-80-0
Molecular Formula C5H4Br2N2O2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Br2N2O2 B11781842 4,5-Dibromofuran-2-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4Br2N2O2

Molecular Weight

283.91 g/mol

IUPAC Name

4,5-dibromofuran-2-carbohydrazide

InChI

InChI=1S/C5H4Br2N2O2/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10)

InChI Key

MGSIAWRALKYCOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Br)C(=O)NN

Origin of Product

United States

Synthetic Methodologies for 4,5 Dibromofuran 2 Carbohydrazide and Precursors

Strategies for Furan-2-carbohydrazide (B108491) Core Synthesis

The synthesis of the furan-2-carbohydrazide core is a key step and can be achieved through various methods, primarily involving the formation of a furan-2-carbonyl chloride intermediate or through the reactivity of furan-2-carboxylate (B1237412) esters.

Approaches to Furan-2-carbonyl Chloride Intermediates

Furan-2-carbonyl chloride, a vital intermediate, is typically synthesized from furan-2-carboxylic acid. A common method involves refluxing furan-2-carboxylic acid with an excess of thionyl chloride. wikipedia.orgguidechem.com This reaction effectively converts the carboxylic acid into the more reactive acyl chloride. wikipedia.org Other reagents like oxalyl chloride can also be employed for this transformation. mdpi.com For instance, a method using triphosgene (B27547) has been reported to produce furan-2-carbonyl chloride with high purity (99.94%) and a molar yield of 91.2%. guidechem.com The general reaction is as follows:

Furan-2-carboxylic acid + Thionyl Chloride → Furan-2-carbonyl chloride

The resulting furan-2-carbonyl chloride can then be reacted with hydrazine (B178648) to form furan-2-carbohydrazide. This nucleophilic substitution reaction is a widely used method for creating the hydrazide functional group.

Hydrazide Formation through Ester Reactivity

An alternative route to furan-2-carbohydrazide involves the reaction of a furan-2-carboxylate ester with hydrazine hydrate (B1144303). nih.govgoogle.com This method is often preferred due to its milder conditions and good yields. For example, ethyl naphtho[2,1-b]furan-2-carboxylate reacts with hydrazine hydrate in the presence of an acid catalyst in ethanol (B145695) to yield the corresponding carbohydrazide (B1668358). nih.gov Similarly, tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate can be synthesized in high yield (90%) by activating furan-2-carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then treating it with t-butylcarbazate. nih.gov

The general reaction is:

Furan-2-carboxylate ester + Hydrazine Hydrate → Furan-2-carbohydrazide + Alcohol

This reaction is typically carried out by refluxing the ester with hydrazine hydrate, often in an alcohol solvent. nih.govgoogle.com The choice of the ester (e.g., methyl or ethyl) can influence the reaction conditions and work-up procedure.

Regioselective Bromination Approaches for Furan (B31954) Derivatives

The introduction of bromine atoms at specific positions on the furan ring is a critical step in the synthesis of 4,5-dibromofuran-2-carbohydrazide. This requires careful control of the reaction conditions to achieve the desired regioselectivity.

Synthesis of 4,5-Dibromofuran-2-carboxylic Acid

The precursor to the target molecule, 4,5-dibromofuran-2-carboxylic acid, is synthesized by the bromination of furan-2-carboxylic acid. This reaction is typically carried out using bromine in a suitable solvent like carbon tetrachloride at a controlled temperature of 45–50°C. The presence of an electron-withdrawing group at the 2-position, such as a carboxylic acid, directs the incoming bromine atoms to the 4 and 5 positions. pharmaguideline.com The product can be purified by recrystallization from boiling water.

ReactantReagentSolventTemperatureProduct
Furan-2-carboxylic acidBromine (Br₂)Carbon tetrachloride (CCl₄)45–50°C4,5-Dibromofuran-2-carboxylic acid

General Halogenation in Furan Ring Systems

The halogenation of furan rings is a well-studied process. Furan itself reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products. pharmaguideline.com To achieve mono- or di-substitution, milder conditions are necessary. The regioselectivity of the halogenation is highly dependent on the substituents already present on the furan ring. pharmaguideline.com Electron-withdrawing groups generally direct incoming electrophiles to the 5-position. pharmaguideline.com For instance, bromination of furan with N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel is a method for regioselective bromination. nih.gov The reactivity of halofurans is greater than that of simple furans, especially when substituted with electron-withdrawing groups. pharmaguideline.com

Optimization of Reaction Conditions and Yields in Furanohydrazide Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of furanohydrazide derivatives. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

For the synthesis of dihydrobenzofuran neolignans, a related class of compounds, studies have shown that the nature and concentration of the oxidant, the solvent, and the temperature significantly impact the reaction outcome. scielo.br For example, using silver(I) oxide as an oxidant in acetonitrile (B52724) was found to provide a good balance between conversion and selectivity. scielo.br Similarly, in the synthesis of dihydropyridazines, the choice of solvent (e.g., nonpolar vs. polar aprotic) and temperature was found to be crucial for achieving high yields. researchgate.net

In the context of hydrazide formation from esters, a method involving reactive fractionation or rectification has been developed to improve yield and production efficiency. google.com This technique allows for the continuous removal of the alcohol byproduct, driving the reaction to completion and resulting in yields of over 90%. google.com Microwave irradiation has also been employed to improve the yields of certain furan-containing intermediates. acs.org

Chemical Reactivity and Transformation of 4,5 Dibromofuran 2 Carbohydrazide

Reactions Involving the Hydrazide Functionality

The hydrazide group (–CONHNH₂) is a derivative of a carboxylic acid and is known for its nucleophilic character, primarily at the terminal nitrogen atom (–NH₂). This functionality is a gateway to the synthesis of a wide array of heterocyclic and acyclic derivatives.

One of the most fundamental reactions of carbohydrazides is condensation with carbonyl compounds. The reaction of 4,5-Dibromofuran-2-carbohydrazide with various aldehydes and ketones under acidic or basic catalysis yields the corresponding N-acylhydrazones. These hydrazones are valuable intermediates and often exhibit significant biological activities. nih.gov The general reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the carbonyl carbon, followed by dehydration.

For instance, reacting this compound with substituted benzaldehydes would produce a series of furan-based hydrazone derivatives, as illustrated in the table below. nih.gov

Table 1: Potential Hydrazone Derivatives from this compound

Reactant (Aldehyde) Product Name
Benzaldehyde (E)-N'-(benzylidene)-4,5-dibromofuran-2-carbohydrazide
4-Chlorobenzaldehyde (E)-N'-(4-chlorobenzylidene)-4,5-dibromofuran-2-carbohydrazide
4-Methoxybenzaldehyde (E)-N'-(4-methoxybenzylidene)-4,5-dibromofuran-2-carbohydrazide
4-Nitrobenzaldehyde (E)-N'-(4-nitrobenzylidene)-4,5-dibromofuran-2-carbohydrazide

Furthermore, the hydrazide functionality is a key precursor for the synthesis of five-membered heterocyclic rings, such as pyrazoles. The classic Knorr pyrazole (B372694) synthesis involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. In this context, this compound can react with various β-diketones (e.g., acetylacetone) or β-ketoesters (e.g., ethyl acetoacetate) to form N-acyl pyrazole derivatives. nih.govnih.gov This reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to furnish the stable aromatic pyrazole ring.

Beyond hydrazone and pyrazole formation, the hydrazide group can be modified through various other derivatization strategies. Acylation of the terminal nitrogen with acid chlorides or anhydrides can produce N,N'-diacylhydrazine derivatives. These modifications can influence the molecule's chemical properties and biological activity. nih.gov

The hydrazide can also serve as a key intermediate for synthesizing other important heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. For example, treatment with carbon disulfide in the presence of a base can lead to the formation of an intermediate that can be cyclized to yield a mercapto-oxadiazole or, with the further addition of hydrazine, a mercapto-triazole derivative.

Reactivity of the Dibrominated Furan (B31954) Ring

The furan ring is an electron-rich aromatic heterocycle. However, its reactivity is significantly modulated by the presence of substituents.

In this compound, the furan ring is substituted with three electron-withdrawing groups: two bromine atoms and a carbohydrazide (B1668358) group. Halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. Similarly, the carbohydrazide group at the C2 position is strongly deactivating. As a result, the furan ring in this compound is highly electron-deficient and deactivated towards typical electrophilic substitution reactions. Any potential substitution would be directed to the only available position, C3, but is expected to be very sluggish.

The most significant reactivity of the dibrominated furan ring lies in the transformation of the bromine substituents themselves. The carbon-bromine bonds provide handles for modern cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are highly applicable. uwindsor.ca The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly effective for creating bi-aryl structures. Based on studies with analogous compounds like 4,5-dibromothiophene-2-carboxaldehyde, it is possible to achieve either mono- or di-substitution by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid and the choice of catalyst. nih.gov The bromine at the C5 position, being adjacent to the furan's oxygen atom, may exhibit different reactivity compared to the bromine at C4.

Table 2: Potential Suzuki-Miyaura Cross-Coupling Products

Boronic Acid Potential Product (assuming disubstitution)
Phenylboronic acid 4,5-Diphenylfuran-2-carbohydrazide
4-Methoxyphenylboronic acid 4,5-bis(4-Methoxyphenyl)furan-2-carbohydrazide
Thiophene-2-boronic acid 4,5-Di(thiophen-2-yl)furan-2-carbohydrazide
Pyridine-3-boronic acid 4,5-Di(pyridin-3-yl)furan-2-carbohydrazide

These coupling reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, dramatically increasing the structural diversity of derivatives obtainable from the parent compound.

Mechanistic Investigations of Chemical Reactions

The formation of hydrazones proceeds via a nucleophilic addition-elimination pathway. The nucleophilic –NH₂ group of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. This is followed by the elimination of a water molecule, typically after protonation of the hydroxyl group under acidic conditions, to yield the stable C=N double bond of the hydrazone.

The mechanism of the palladium-catalyzed Suzuki-Miyaura coupling is a well-understood catalytic cycle involving three main steps: uwindsor.ca

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the furan ring to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (in the form of a borate (B1201080) complex, activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.

In cases of di-substituted substrates like 4,5-dibromofuran, this cycle can occur sequentially at both bromine sites. The selectivity for mono- versus di-coupling can often be controlled by reaction parameters. nih.gov

Kinetic Studies of Oxidation Processes (e.g., with N-halosulphonamides, nitric acid)

No published kinetic data or detailed research findings are available for the oxidation of this compound with N-halosulphonamides or nitric acid.

Elucidation of Reaction Pathways and Intermediates

There is no specific information in the scientific literature detailing the reaction pathways or intermediates involved in the transformation of this compound.

Further experimental investigation is required to characterize the chemical reactivity of this specific compound. Such studies would be essential to understand its stability, potential degradation products, and to optimize its use in synthetic applications.

Computational and Theoretical Chemistry Studies of 4,5 Dibromofuran 2 Carbohydrazide Systems

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's behavior lies in the precise determination of its three-dimensional structure and the distribution of its electrons. Computational chemistry offers powerful tools to model these characteristics with high accuracy.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational efficiency. researchgate.netnih.govscispace.com For 4,5-Dibromofuran-2-carbohydrazide, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation, known as the optimized geometry. manchester.ac.uknih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

The resulting optimized geometry provides a wealth of information about the molecule's structure. For instance, the planarity of the furan (B31954) ring, the orientation of the carbohydrazide (B1668358) substituent, and the spatial arrangement of the bromine atoms can be precisely determined. This information is crucial for understanding steric and electronic effects within the molecule.

Table 1: Predicted Optimized Geometric Parameters for this compound (Hypothetical Data)

ParameterBond/AnglePredicted Value
Bond LengthC=O1.23 Å
C-N1.35 Å
N-N1.41 Å
C-Br (C4)1.87 Å
C-Br (C5)1.86 Å
Furan C-O1.36 Å
Bond AngleO=C-N123.5°
C-N-N119.8°
C3-C4-Br128.0°
C4-C5-Br129.5°
Dihedral AngleC2-C-N-N~180° (trans) or ~0° (cis)

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar functional groups and halogenated aromatic systems as determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, FMO analysis would likely reveal that the electron density in the HOMO is concentrated on the furan ring and the hydrazide moiety, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl group and the furan ring, indicating these as potential sites for nucleophilic attack. The bromine atoms, being electronegative, would also influence the electron distribution significantly.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.75
HOMO-LUMO Gap (ΔE)5.10

Note: These energy values are hypothetical and represent typical ranges observed for similar organic molecules in computational studies.

Conformational Analysis and Dynamics

Molecules with single bonds can exhibit conformational isomerism due to rotation around these bonds. nih.gov For this compound, the key rotatable bonds are between the furan ring and the carbonyl group, and the C-N and N-N bonds of the hydrazide moiety. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angles of these bonds to identify the most stable conformers. researchgate.netrsc.org

This analysis can reveal whether the molecule prefers a planar or non-planar structure and the relative energies of different conformers. The presence of bulky bromine atoms and the potential for intramolecular hydrogen bonding between the hydrazide protons and the furan oxygen or carbonyl group would be significant factors in determining the conformational preferences. Molecular dynamics simulations could further provide insight into the dynamic behavior of these conformations over time at different temperatures.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. mjcce.org.mk For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable.

Theoretical IR spectra, obtained from frequency calculations following a DFT optimization, can help in the assignment of vibrational modes. nih.gov Key predicted vibrations would include the C=O stretching of the carbonyl group, N-H stretching of the hydrazide, and C-Br stretching modes.

Theoretical NMR chemical shifts (¹H and ¹³C) can also be calculated. These predictions are instrumental in assigning the signals in experimental NMR spectra to specific atoms in the molecule, aiding in structural elucidation.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.gov This would provide information on the wavelengths of maximum absorption and the nature of the electronic excitations.

Table 3: Predicted Key Spectroscopic Data for this compound (Hypothetical Data)

SpectroscopyParameterPredicted Value
IRν(C=O)~1680 cm⁻¹
ν(N-H)~3300-3400 cm⁻¹
ν(C-Br)~550-650 cm⁻¹
¹³C NMRδ(C=O)~165 ppm
δ(C-Br)~110-120 ppm
UV-Visλmax~280 nm

Note: These spectroscopic values are hypothetical and based on characteristic ranges for the respective functional groups.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

Intrinsic Reaction Coordinate (IRC) Studies

Once a transition state for a proposed reaction has been located using methods like DFT, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. pku.edu.cn An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For reactions involving this compound, such as cyclization or condensation reactions, IRC studies would be invaluable in understanding the step-by-step mechanism.

Transition State Theory (TST) and Rate Constant Prediction

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand and predict the rates of chemical reactions. At its core, TST postulates that for a reaction to occur, reactant molecules must pass through a high-energy intermediate state known as the transition state. The rate of the reaction is then determined by the concentration of these transition state species and the frequency at which they convert into products.

While specific experimental or computational studies on the reaction kinetics and transition states of this compound are not extensively documented in publicly available literature, the principles of TST can be applied to hypothesize its reactivity. For instance, in reactions involving the hydrazide moiety, such as condensation reactions to form hydrazones, TST can be computationally employed to model the transition state structure.

Computational chemistry software can be used to perform a potential energy surface scan for a proposed reaction pathway. This allows for the identification of the transition state as a first-order saddle point on the potential energy surface. Once the geometry and vibrational frequencies of the reactants and the transition state are calculated, the rate constant (k) can be predicted using the Eyring equation:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

Where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the quantum chemical calculations. For a molecule like this compound, density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-311+G(d,p), would be appropriate for such investigations. manchester.ac.uk

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its activity or properties is a cornerstone of modern chemistry. Computational methods are invaluable in elucidating these relationships, providing a rational basis for the design of new molecules with desired characteristics.

The general workflow for a QSAR study on this compound would involve:

Dataset Selection: A series of furan-carbohydrazide analogues with known biological activity (e.g., antimicrobial, anticancer) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series, including this compound, would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For example, a QSAR study on a series of quinolinone-based thiosemicarbazones, which share some structural similarities with carbohydrazides, revealed that van der Waals volume, electron density, and electronegativity were pivotal for their antituberculosis activity. nih.gov A similar approach for this compound could identify key structural features influencing its potential bioactivity.

Table 1: Examples of Molecular Descriptors for QSAR Studies

Descriptor TypeExamples
Constitutional Molecular Weight, Number of H-bond donors/acceptors
Topological Wiener Index, Balaban Index
Geometrical Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO/LUMO energies, Mulliken Charges

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. researchgate.net Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of molecules.

The key NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. These calculations are typically performed using DFT with specialized functionals and basis sets that are optimized for describing electron correlation effects, which are crucial for NLO phenomena.

For this compound, the presence of the electron-rich furan ring and the potential for intramolecular charge transfer (ICT) upon substitution could give rise to NLO properties. The dibromo substitution on the furan ring can also influence the electronic distribution and, consequently, the NLO response.

Computational studies on similar D-π-A (donor-π-acceptor) systems have shown that the magnitude of the first hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. chemrxiv.org While this compound itself may not be a classic D-π-A system, its derivatives could be designed to exhibit significant NLO properties.

Table 2: Calculated NLO Properties for a Hypothetical Derivative

PropertyCalculated Value (a.u.)
Dipole Moment (μ) Value
Linear Polarizability (α) Value
First Hyperpolarizability (β) Value

Note: The values in this table are hypothetical and would need to be determined through specific computational studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to understand the binding mode of potential drug candidates and to predict their binding affinity.

Given the presence of the carbohydrazide moiety, which is a common pharmacophore in medicinal chemistry, this compound could be investigated as a potential ligand for various biological targets. For instance, carbohydrazide derivatives have been explored as inhibitors of enzymes such as InhA, a key enzyme in Mycobacterium tuberculosis. nih.gov

A molecular docking study of this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a protein data bank.

Docking Simulation: A docking algorithm would be used to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.

For example, a docking study could reveal that the hydrazide group of this compound forms crucial hydrogen bonds with amino acid residues in the active site of a target enzyme, while the dibromofuran ring engages in hydrophobic interactions. This information would be invaluable for the rational design of more potent analogues.

Table 3: Interacting Residues and Binding Affinity from a Hypothetical Docking Study

Target ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Example TargetTyr158, Gly96, Met199-7.5

Note: The data in this table is for illustrative purposes and would be the result of a specific molecular docking simulation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For "4,5-Dibromofuran-2-carbohydrazide," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure.

¹H and ¹³C NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The furan (B31954) ring possesses a single proton at the C3 position. Due to the electron-withdrawing effects of the adjacent bromine atoms and the carbohydrazide (B1668358) group, this proton is expected to resonate as a singlet in the downfield region, likely between δ 7.0 and 7.5 ppm. The protons of the hydrazide group (-NH-NH₂) would appear as distinct signals. The -NH proton would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration, typically appearing in the range of δ 8.0-10.0 ppm. The -NH₂ protons would also present as a broad singlet, generally at a more shielded (upfield) position compared to the -NH proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton. For "this compound," five distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the hydrazide group is expected to be the most deshielded, appearing in the range of δ 155-165 ppm. The furan ring carbons would have characteristic chemical shifts influenced by the substituents. The carbon C2, attached to the carbohydrazide group, would likely resonate around δ 145-150 ppm. The brominated carbons, C4 and C5, would be shifted upfield due to the heavy atom effect of bromine, typically appearing in the δ 110-125 ppm range. The protonated carbon, C3, is expected to be found in the δ 115-120 ppm region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan H-37.0 - 7.5 (s)-
-NH-8.0 - 10.0 (br s)-
-NH₂4.0 - 6.0 (br s)-
C=O-155 - 165
Furan C-2-145 - 150
Furan C-3-115 - 120
Furan C-4-110 - 125
Furan C-5-110 - 125

Advanced 2D NMR Experiments (e.g., HSQC, NOESY)

To further confirm the structural assignments, advanced 2D NMR experiments would be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the furan proton signal (H3) with its directly attached carbon (C3), providing an unambiguous assignment for this key part of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons. In this case, a NOESY spectrum could show correlations between the furan proton (H3) and the hydrazide protons, helping to establish the conformation of the carbohydrazide side chain relative to the furan ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and studying its fragmentation patterns. researchgate.netnih.govnih.gov For "this compound" (C₅H₄Br₂N₂O₂), HRMS would provide a precise mass measurement of the molecular ion, which should match the calculated theoretical mass.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. nih.govacs.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion peak would appear as a cluster of peaks with a distinctive 1:2:1 intensity ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions, corresponding to the presence of two bromine atoms.

The fragmentation of "this compound" under electron ionization (EI) would likely proceed through several pathways. Common fragmentation would involve the loss of the hydrazide side chain or parts of it. Expected fragmentation patterns include the loss of NH₂NH₂ (hydrazine), CONHNH₂, and the bromine atoms. The cleavage of the C-Br bonds is a common fragmentation pathway for brominated compounds. nih.govresearchgate.net

Predicted HRMS Data and Fragmentation for this compound

IonFormulaPredicted m/zNotes
[M]⁺C₅H₄⁷⁹Br₂N₂O₂Calculated exact massCharacteristic 1:2:1 isotopic pattern for two bromine atoms.
[M+2]⁺C₅H₄⁷⁹Br⁸¹BrN₂O₂[M]⁺ + 1.9979
[M+4]⁺C₅H₄⁸¹Br₂N₂O₂[M]⁺ + 3.9958
[M-Br]⁺C₅H₄BrN₂O₂Loss of one bromine atomWill show a 1:1 isotopic pattern for one bromine atom.
[M-2Br]⁺C₅H₄N₂O₂Loss of two bromine atoms-
[M-CONHNH₂]⁺C₄H₃Br₂OLoss of the carbohydrazide moietyWill retain the 1:2:1 bromine isotopic pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemicalbook.comresearchgate.netmdpi.com The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various functional groups.

The most prominent peaks would be from the N-H stretching vibrations of the hydrazide group, typically appearing as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide (carbohydrazide) would give rise to a strong absorption band around 1650-1680 cm⁻¹. The C-N stretching vibration would likely be observed in the 1400-1450 cm⁻¹ region.

The furan ring itself will have several characteristic vibrations. The C-H stretching of the furan proton would be observed around 3100 cm⁻¹. The C=C stretching vibrations of the furan ring typically appear in the 1500-1600 cm⁻¹ range. The C-O-C stretching of the furan ether linkage would produce a strong band in the 1000-1100 cm⁻¹ region. The C-Br stretching vibrations are expected at lower wavenumbers, typically below 700 cm⁻¹.

Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
-NH₂ and -NH- (Hydrazide)N-H Stretch3200 - 3400Medium to Strong
Furan C-HC-H Stretch~3100Weak to Medium
C=O (Carbohydrazide)C=O Stretch1650 - 1680Strong
Furan C=CC=C Stretch1500 - 1600Medium
C-N (Hydrazide)C-N Stretch1400 - 1450Medium
Furan C-O-CC-O-C Stretch1000 - 1100Strong
C-BrC-Br Stretch< 700Medium to Strong

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of the synthesized "this compound" and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. libretexts.orgsilicycle.comaga-analytical.com.pl In the context of "this compound," TLC would be used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.

Assess Product Purity: A pure sample of "this compound" should ideally show a single spot on the TLC plate. The presence of multiple spots would indicate impurities.

Determine Appropriate Solvent Systems: TLC is used to find a suitable solvent system (mobile phase) for larger-scale purification by column chromatography.

The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org The R_f value of "this compound" would depend on the specific stationary phase (e.g., silica (B1680970) gel) and mobile phase used. Due to the polar carbohydrazide group, the compound is expected to be relatively polar and thus would have a lower R_f value in non-polar to moderately polar solvent systems. Visualization of the spots on the TLC plate could be achieved under UV light (as the furan ring is a chromophore) or by using specific staining reagents that react with the hydrazide functionality. illinois.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. For a compound like this compound, these methods would be essential for assessing its purity after synthesis. A typical analysis would involve developing a method that provides a sharp, symmetrical peak for the compound, well-resolved from any impurities or starting materials.

Method development would involve the selection of an appropriate stationary phase (the column) and a mobile phase (the solvent or solvent mixture). For furan derivatives, reversed-phase columns (such as C18) are commonly employed, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

A hypothetical data table for an HPLC analysis is presented below to illustrate how results would be displayed. The values are purely illustrative and not based on experimental data for this compound.

Hypothetical HPLC Analysis Data

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Rt) 4.7 min

UPLC, a more recent development, utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized compound like this compound, this analysis serves to confirm that the empirical formula matches the theoretical composition, thereby verifying the compound's identity and purity.

The analysis is typically performed for carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages of these elements are then compared to the calculated theoretical values based on the compound's molecular formula, C₅H₄Br₂N₂O₂. Any significant deviation between the experimental and calculated values could indicate the presence of impurities, residual solvent, or that the desired compound was not successfully synthesized.

A data table comparing the theoretical and hypothetical experimental values for this compound is shown below. Note that the "Found" values are for illustrative purposes only.

Elemental Analysis Data for C₅H₄Br₂N₂O₂ (Molecular Weight: 299.91 g/mol )

Element Theoretical % Found %
Carbon (C) 20.02 20.10
Hydrogen (H) 1.34 1.38

Synthetic Applications and Broader Utility in Organic Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Carbohydrazides are widely recognized as valuable and versatile building blocks in the field of organic synthesis, primarily for their utility in constructing a wide array of heterocyclic systems. mdpi.comnih.govresearchgate.net The hydrazide functional group (-CONHNH₂) serves as a potent binucleophile, enabling it to react with various electrophilic partners to form stable cyclic structures. This reactivity is foundational to its role as a key intermediate.

Researchers have demonstrated that carbohydrazides derived from different aromatic and heterocyclic cores are excellent starting materials for preparing more complex molecular architectures. nih.gov For instance, compounds like 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide have been successfully used as pivotal intermediates to generate new functionalized derivatives incorporating pyrazole (B372694) and oxadiazole rings. nih.gov Similarly, the acylation of hydrazine (B178648) hydrate (B1144303) with complex precursors affords carbohydrazide (B1668358) intermediates that are subsequently converted into a range of derivatives. researchgate.net

Given this established precedent, 4,5-Dibromofuran-2-carbohydrazide is positioned as a highly promising intermediate. The presence of two bromine atoms on the furan (B31954) ring offers additional sites for synthetic modification, such as cross-coupling reactions, which could be exploited before or after the transformation of the carbohydrazide group. This dual functionality allows for the systematic construction of complex, polyfunctionalized molecules that might otherwise be difficult to access.

Derivatization to Access Diverse Heterocyclic Systems

The carbohydrazide moiety is a gateway to a multitude of heterocyclic compounds due to its characteristic reactions with compounds containing multiple electrophilic sites. This makes this compound an ideal precursor for generating a library of novel furan-containing heterocycles.

The synthesis of pyrazole and pyrazoline rings is one of the most common and effective applications of carbohydrazides. nih.govmdpi.com These five-membered nitrogen-containing heterocycles are prevalent in pharmacologically active compounds. nih.govmdpi.com

The standard method for synthesizing pyrazole derivatives from a carbohydrazide involves a condensation reaction with a 1,3-dicarbonyl compound. nih.govdergipark.org.trmdpi.com For example, reacting a carbohydrazide with acetylacetone (B45752) in the presence of a catalytic amount of a base like triethylamine (B128534) readily yields the corresponding 3,5-dimethylpyrazole (B48361) derivative. nih.gov

Reactant 1Reactant 2Product Type
This compound1,3-Diketone (e.g., Acetylacetone)Substituted Pyrazole
This compoundα,β-Unsaturated Ketone (Chalcone)Substituted Pyrazoline

Pyrazoline derivatives are typically synthesized through the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. nih.govresearchgate.netresearchgate.net In this reaction, the carbohydrazide would first react with the carbonyl group of the chalcone, followed by an intramolecular cyclization to form the pyrazoline ring. nih.gov These pyrazolines can subsequently be oxidized to the corresponding aromatic pyrazoles if desired. researchgate.net The reaction of this compound with various chalcones would thus provide a straightforward route to a series of novel dibromofuran-substituted pyrazolines. nih.govresearchgate.net

The reaction of carbohydrazides with aldehydes or ketones results in the formation of Schiff bases, also known as hydrazones. jetir.orgnih.govzenodo.org This condensation reaction is typically carried out in an alcoholic solvent, often with a few drops of acid as a catalyst, to yield the N-ylidene-carbohydrazide derivative. jetir.orgresearchgate.net The synthesis of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide from 5-bromofuran-2-carbohydrazide (B1267981) and isatin (B1672199) is a specific example of this type of transformation. mdpi.com

These Schiff bases are not merely synthetic intermediates but are also of significant interest in coordination chemistry. researchgate.netmdpi.com The presence of oxygen and nitrogen donor atoms in the hydrazone backbone makes them excellent chelating ligands for a variety of metal ions. researchgate.netsapub.orgnih.gov The complexation reaction typically involves the coordination of the azomethine nitrogen and the carbonyl oxygen to a central metal atom, such as Co(II), Ni(II), Cu(II), or Zn(II). sapub.orgnih.gov The formation of these coordination complexes can significantly alter the electronic and biological properties of the parent Schiff base ligand. researchgate.netsapub.org Therefore, this compound serves as a precursor to a wide range of Schiff base ligands and their corresponding metal complexes. nih.govresearchgate.net

Contributions to Reagent Development in Organic Synthesis

While this compound is not currently established as a named reagent in organic synthesis, its potential for such development is considerable. Hydrazides and their derivatives are versatile intermediates that can be used to create a variety of functional molecules. mdpi.com The development of new reagents often stems from the unique reactivity of a particular structural motif. The dual presence of a reactive carbohydrazide group and a modifiable dibrominated aromatic ring in this compound could be harnessed to design novel synthetic tools. For example, its derivatives could potentially be developed into specialized building blocks for solid-phase synthesis or as new ligands for catalysis.

Applications in Redox Reactions (e.g., as a reducing agent)

The carbohydrazide functional group possesses inherent reducing properties. atamankimya.com The parent compound, carbohydrazide (CH₆N₄O), is used industrially as an oxygen scavenger in high-pressure boilers for corrosion control, acting as a safer alternative to hydrazine. atamankimya.com It effectively reduces dissolved oxygen and also passivates metal surfaces by reducing metal oxides, such as converting ferric oxide (Fe₂O₃) to ferrous oxide (FeO). atamankimya.com This reactivity is characteristic of the hydrazide moiety's ability to undergo oxidation.

A redox reaction involves the transfer of electrons, where one species is oxidized (loses electrons) and another is reduced (gains electrons). youtube.com Given that the fundamental reactivity lies within the carbohydrazide group, it is highly probable that this compound would also exhibit reducing properties. It could potentially act as a reducing agent in various organic transformations, although specific applications in this context require further investigation.

Future Research Directions and Unexplored Avenues for 4,5 Dibromofuran 2 Carbohydrazide

Development of Novel, Efficient, and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 4,5-Dibromofuran-2-carbohydrazide is a cornerstone for its future applications. Current synthetic strategies likely rely on the hydrazinolysis of the corresponding ester, which itself is derived from 4,5-Dibromofuran-2-carboxylic acid. While feasible, these routes may not be the most efficient or environmentally benign. Future research should prioritize the development of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the exploration of one-pot synthesis protocols. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce solvent waste, energy consumption, and purification steps. For instance, a one-pot reaction starting from a readily available furan (B31954) precursor, followed by sequential bromination and hydrazinolysis, could streamline the synthesis.

Furthermore, the use of sustainable and safer reagents is crucial. Traditional brominating agents can be hazardous and produce stoichiometric amounts of waste. Future research could investigate the use of milder and more selective brominating agents. Similarly, exploring alternatives to hazardous solvents and developing catalytic systems that can be recycled are important goals. frontiersin.orgmdpi.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the development of these new synthetic routes. frontiersin.org

Synthetic Strategy Potential Advantages Key Research Focus
One-Pot SynthesisReduced waste, energy, and timeOptimization of reaction conditions for sequential reactions
Catalytic BrominationHigher selectivity, reduced wasteDevelopment of recyclable and efficient bromination catalysts
Green SolventsReduced environmental impactScreening of bio-based or recyclable solvents
Flow ChemistryImproved safety, scalability, and controlDesign of continuous flow reactors for the synthesis

Table 1: Potential Future Synthetic Strategies for this compound

In-Depth Mechanistic Insights into Complex Transformations

The reactivity of this compound is expected to be diverse due to the presence of multiple reactive sites. The bromine atoms can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The carbohydrazide (B1668358) moiety is a versatile functional group that can undergo condensation reactions to form hydrazones, pyrazoles, and other heterocyclic systems. nih.gov

Future research should focus on gaining in-depth mechanistic insights into these transformations. For example, understanding the mechanism of nucleophilic aromatic substitution of the bromine atoms could enable the selective functionalization of the furan ring. Detailed kinetic and computational studies can elucidate the reaction pathways and transition states involved.

Another area of interest is the investigation of unexpected or complex transformations. For instance, under certain conditions, the furan ring itself could undergo ring-opening or rearrangement reactions, leading to the formation of novel acyclic or different heterocyclic structures. researchgate.net Elucidating the mechanisms of such transformations could unlock new synthetic possibilities.

Transformation Type Potential Products Mechanistic Questions to Address
Cross-Coupling ReactionsFunctionalized furan derivativesCatalyst efficiency, regioselectivity, and reaction scope
Cyclocondensation ReactionsFused heterocyclic systemsReaction pathways, intermediate stability, and catalyst role
Ring-Opening ReactionsNovel acyclic compoundsDriving forces, reaction conditions, and product characterization

Table 2: Potential Transformations and Mechanistic Investigations

Expansion of Advanced Computational Modeling and Simulation

Computational chemistry offers a powerful tool to complement experimental studies and accelerate the exploration of this compound's potential. Density Functional Theory (DFT) calculations can be employed to predict the compound's geometric and electronic properties, including its molecular orbitals, charge distribution, and spectroscopic signatures. nih.govmanchester.ac.uk This information can provide valuable insights into its reactivity and help in the rational design of new reactions.

Future computational work should focus on several key areas. Firstly, creating accurate models for the transition states of its various reactions will be crucial for understanding the reaction mechanisms and predicting the selectivity of different synthetic routes. bldpharm.com Secondly, computational screening of potential catalysts for its functionalization could significantly speed up the discovery of new and efficient synthetic methods.

Furthermore, molecular dynamics simulations can be used to study the conformational flexibility of this compound and its derivatives. acs.org This is particularly important for understanding their interactions with biological targets or their self-assembly properties in materials science applications. The development of accurate force fields for halogenated furan systems will be a key enabler for such simulations. nih.gov

Computational Method Research Goal Expected Outcome
Density Functional Theory (DFT)Predict reactivity and spectroscopic propertiesRational design of new reactions and identification of products
Transition State ModelingElucidate reaction mechanismsUnderstanding of selectivity and optimization of reaction conditions
Molecular Dynamics (MD)Investigate conformational behaviorInsights into biological activity and material properties

Table 3: Future Directions in Computational Modeling

Exploration of Emerging Synthetic Applications in Specialized Fields

The unique structural features of this compound make it an attractive candidate for applications in several specialized fields. The furan core is a common motif in many biologically active compounds and functional materials. numberanalytics.comijsrst.com The presence of two bromine atoms provides handles for further elaboration, while the carbohydrazide group is a known pharmacophore and a versatile linker.

In the field of medicinal chemistry, derivatives of this compound could be explored as potential therapeutic agents. For instance, furan-2-carbohydrazides have been identified as glucagon (B607659) receptor antagonists, suggesting a potential role in the treatment of type 2 diabetes. nih.gov The dibromo substitution pattern could be exploited to modulate the compound's pharmacokinetic properties or to introduce additional binding interactions with the target protein.

In materials science, the rigid furan ring and the potential for extensive functionalization make this compound a promising building block for novel organic materials. For example, furan-based materials are being investigated for their use in organic photovoltaics due to their favorable electronic properties. nih.govresearchgate.net The bromine atoms could be used to tune the electronic properties of the resulting materials or to facilitate polymerization reactions. The development of novel dyes and pigments based on this scaffold is another area of interest. slideshare.net

Field of Application Potential Role of this compound Key Research and Development Areas
Medicinal ChemistryScaffold for novel drug candidatesSynthesis and biological evaluation of derivatives
Materials ScienceBuilding block for functional organic materialsDevelopment of polymers, dyes, and electronic materials
AgrochemicalsCore structure for new pesticides or herbicidesInvestigation of biological activity against agricultural pests

Table 4: Emerging Applications in Specialized Fields

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4,5-Dibromofuran-2-carbohydrazide?

  • Methodological Answer : The synthesis typically involves bromination of a furan-2-carbohydrazide precursor. A slow evaporation solution growth technique (as used for analogous furan derivatives) in ethanol at room temperature can yield crystalline products. Zinc-mediated dehalogenation or halogenation reactions in acetic acid (e.g., as described for 4,5-dimethyl-2-furoic acid synthesis) may also be adapted, with careful control of stoichiometry and temperature to avoid over-bromination .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O, N-H stretches) and confirms hydrazide formation.
  • Powder XRD : Validates crystallinity and space group symmetry (e.g., orthorhombic systems with noncentrosymmetric space groups like P2₁2₁2₁) .
  • NMR and Mass Spectrometry : Confirm molecular structure and purity, with specific attention to bromine isotopic patterns in mass spectra .
  • Elemental Analysis : Quantifies C, H, N, Br content to verify stoichiometry .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Methodological Answer :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of brominated intermediates.
  • Employ fume hoods and personal protective equipment (PPE) due to bromine’s volatility and toxicity.
  • Store products in sealed containers under dry, dark conditions to avoid decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and resolve contradictions between experimental and theoretical data?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to optimize geometry, calculate dipole moments, and estimate HOMO-LUMO energies. Compare these with experimental XRD-derived bond lengths/angles and UV-Vis spectroscopy data.
  • Discrepancies in dipole moments (e.g., >10% variation) may arise from solvent effects or crystal packing forces; refine computational models by including solvation or periodic boundary conditions .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯Br contacts, C–H⋯O bonds) that influence experimental properties .

Q. What experimental design considerations are critical for evaluating non-linear optical (NLO) properties?

  • Methodological Answer :

  • Kurtz-Perry Powder Technique : Measure second harmonic generation (SHG) efficiency relative to urea. Ensure particle size uniformity (e.g., 25–40 μm) to avoid intensity artifacts.
  • Hyperpolarizability (β) Calculations : Combine DFT-derived first-order hyperpolarizability with experimental SHG data to validate NLO activity. For this compound, bromine’s electron-withdrawing effect may enhance β values .
  • Thermal Stability Tests : Use TGA/DSC to ensure NLO activity persists at operational temperatures (>150°C) .

Q. How can researchers address low crystallinity or polymorphic contradictions in X-ray diffraction data?

  • Methodological Answer :

  • Crystallization Optimization : Screen solvents (e.g., DMF, THF, ethanol) and use slow cooling rates to favor single-crystal growth.
  • Temperature-Dependent XRD : Identify phase transitions or polymorphic shifts by collecting data at 100–300 K.
  • Rietveld Refinement : Apply to powder XRD data to resolve overlapping peaks in polycrystalline samples .

Q. What strategies mitigate contradictions in reaction yields during scale-up?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical yield factors.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity for bromination steps .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental bandgap energies?

  • Methodological Answer :

  • Diffuse Reflectance Spectroscopy : Apply the Kubelka-Munk transform to estimate experimental bandgaps. Compare with DFT-calculated HOMO-LUMO gaps.
  • Contradictions may arise from excitonic effects or charge-transfer states; incorporate these into computational models using TD-DFT .

Q. What causes variability in Br⋯Br contact distances across crystal structures?

  • Methodological Answer :

  • Analyze packing motifs (e.g., herringbone vs. layered arrangements) using Mercury software.
  • Steric effects from substituents (e.g., phenyl groups in hexasubstituted dihydrofurans) can compress Br⋯Br distances below van der Waals radii (3.7 Å), as seen in related dibromo compounds .

Tables for Key Data

Property Method Typical Value Reference
SHG EfficiencyKurtz-Perry Powder Technique>58× urea (for analogous hydrazides)
Br⋯Br Contact DistanceXRD Analysis3.4–3.6 Å
Bandgap Energy (Experimental)Kubelka-Munk Analysis3.2–3.5 eV
Reaction Yield (Optimized)Microwave-Assisted Synthesis75–85%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.